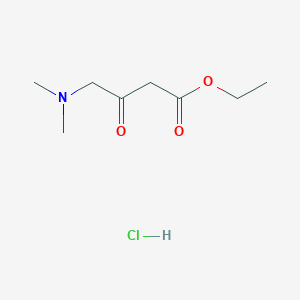
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2.ClH . It has a molecular weight of 193.67 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, often involves ring construction from different cyclic or acyclic precursors . For example, a P(NMe 2) 3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones provides functionalized pyrrolidines in good yields with exclusive chemoselectivity and high diastereoselectivity .Molecular Structure Analysis
The InChI code for 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is 1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H .Chemical Reactions Analysis
Pyrrolidine derivatives are often used in the synthesis of bioactive compounds . They can be involved in various chemical reactions, such as reductive amination and base-catalyzed Michael addition .Physical And Chemical Properties Analysis
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a solid at room temperature .Applications De Recherche Scientifique
Biotechnological Synthesis and Derivatives
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is associated with lactic acid derivatives, which are crucial in biotechnological processes. Lactic acid, a significant hydroxycarboxylic acid, is commercially produced through biomass fermentation. This process not only facilitates the synthesis of biodegradable polymers but also serves as a cornerstone for green chemistry's future. From lactic acid, various valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester can be synthesized through chemical and biotechnological pathways, indicating the potential for derivatives of 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride to be involved in similar processes (Gao, Ma, & Xu, 2011).
Role in Drug Discovery
The pyrrolidine ring, a component of 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, plays a vital role in medicinal chemistry, particularly in drug discovery. Its saturated structure, resulting from sp3-hybridization, contributes significantly to the stereochemistry of molecules and aids in exploring the pharmacophore space. This non-planarity, known as "pseudorotation," enhances three-dimensional coverage, making pyrrolidine derivatives, including 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, valuable in designing compounds with selective biological activities (Li Petri et al., 2021).
Synthesis of Heterocyclic Compounds
The versatility of the pyrrolidine ring structure, as found in 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, is evident in its use for synthesizing various heterocyclic compounds. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. The synthesis and functionalization of these compounds are crucial in medicinal chemistry, as they form the basis for numerous biologically active molecules targeting human diseases. The diversity in synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, highlights the compound's significance in drug design and development (Pelkey, Pelkey, & Greger, 2015).
Biomass-Derived Applications in Drug Synthesis
Derivatives of 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, similar to levulinic acid derivatives, show promise in drug synthesis applications. Levulinic acid, a biomass-derived chemical, is pivotal in synthesizing a range of value-added chemicals. Its dual functional groups (carbonyl and carboxyl) allow for versatility in drug synthesis, offering a cleaner, more cost-effective approach. This adaptability suggests that derivatives of 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride could similarly be utilized in the synthesis of various drugs and medical materials, indicating its potential in medicinal chemistry (Zhang et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODGYPHEFGGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)
![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)
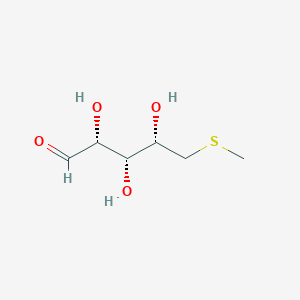

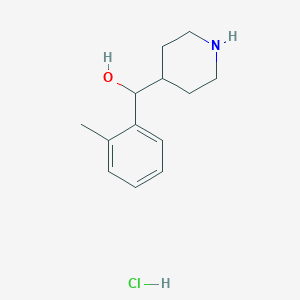
amine hydrochloride](/img/structure/B1435429.png)

![3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435431.png)
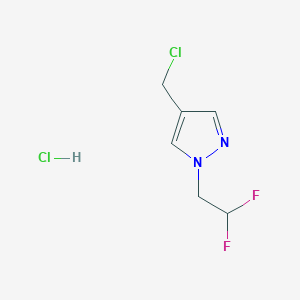

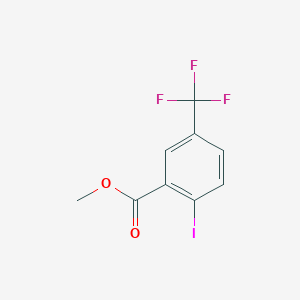

![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)
